molecular formula C17H17N3O4S B5100393 N~1~-(2-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-(2-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Numéro de catalogue B5100393
Poids moléculaire: 359.4 g/mol
Clé InChI: GCPVPIQCIXQWIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-(2-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as CGP 3466B, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mécanisme D'action

The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to act by inhibiting the activity of calpain, a calcium-dependent protease that is involved in neuronal cell death. CGP 3466B has also been shown to inhibit the activity of caspase-3, another enzyme involved in apoptosis.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, as well as increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). CGP 3466B has also been shown to improve mitochondrial function and reduce the accumulation of misfolded proteins in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using CGP 3466B in lab experiments is its neuroprotective effects, which make it a useful tool for studying the mechanisms of neuronal cell death and inflammation. However, one of the limitations of using CGP 3466B is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on CGP 3466B. One area of research is the development of more potent and selective calpain inhibitors that can be used to better understand the role of calpain in neuronal cell death. Another area of research is the investigation of the potential use of CGP 3466B in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is a need for more studies to investigate the safety and efficacy of CGP 3466B in humans.

Méthodes De Synthèse

The synthesis of CGP 3466B involves a multi-step process that includes the reaction of 2-cyanophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylglycinamide and 4-methoxyphenylsulfonyl chloride to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Applications De Recherche Scientifique

CGP 3466B has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. It has been shown to have neuroprotective effects by preventing neuronal death and reducing inflammation in the brain. CGP 3466B has also been investigated for its potential use in treating spinal cord injury and multiple sclerosis.

Propriétés

IUPAC Name

N-(2-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-20(25(22,23)15-9-7-14(24-2)8-10-15)12-17(21)19-16-6-4-3-5-13(16)11-18/h3-10H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPVPIQCIXQWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.